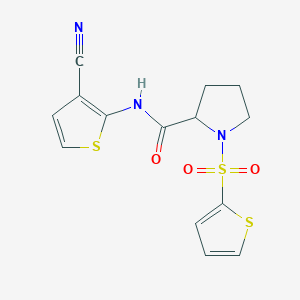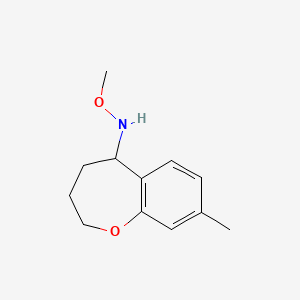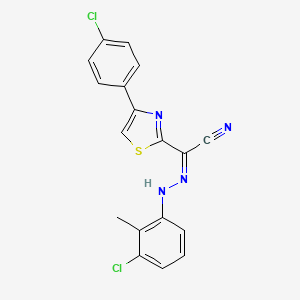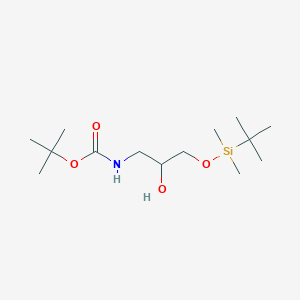
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves the reaction of aminothiophene carboxylic acid esters with cyanoacetamides. In one study, 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters were reacted with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole to yield N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides . Although the target compound is not directly mentioned, the synthesis route suggests a similar approach could be used by substituting the appropriate thiophene and pyrrolidine derivatives. The reactions with 2-(arylmethylidene)malononitriles were nonselective, leading to mixtures of heterocyclization products . This indicates that the synthesis of such compounds can be complex and may require careful optimization to achieve the desired product.
Molecular Structure Analysis
The molecular structure of the synthesized compounds, including the target compound, can be analyzed using computational methods such as Density Functional Theory (DFT). For instance, the tautomeric equilibrium of a related compound, 2,4-dihydroxy-7,9-dimethylthieno[2,3-b:4,5-b']dipyridine-3-carbonitrile, was studied using DFT calculations . This suggests that similar computational techniques could be employed to study the molecular structure of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, providing insights into its electronic structure and stability.
Chemical Reactions Analysis
The chemical reactivity of the synthesized N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides was explored through their reactions with various reagents. The nonselective nature of the reactions with 2-(arylmethylidene)malononitriles suggests that the target compound may also exhibit diverse reactivity patterns . This could potentially lead to a range of heterocyclic products, depending on the reaction conditions and the substituents present on the thiophene and pyrrolidine moieties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the antianaphylactic activity of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters indicates that the target compound may also possess biological activity . The solubility, stability, and reactivity of the compound can be inferred based on the functional groups present in its structure, such as the cyano group and the sulfonyl group, which are known to influence these properties.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide derivatives exhibit potential antibacterial activity against B. subtilis and antifungal activity against A. niger (D. Sowmya et al., 2018).
Synthesis and Characterization
- The compound has been synthesized and characterized, showing the formation of new substituted dibenzoxanthenes and diarylmethane derivatives, suggesting its utility in creating complex organic structures (А.S. Gazizov et al., 2015).
Potential in Cancer Research
- A study synthesized and characterized N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, indicating significant antioxidant and antimicrobial properties, which could have implications in cancer research (Sukriye Cakmak et al., 2022).
Application in Organic Light-Emitting Diodes (OLED)
- Thiophene-based derivatives, closely related to the compound , have been studied for their application in organic light-emitting diodes, demonstrating the compound's potential in advanced material science (A. Tsuboyama et al., 2003).
Enzyme Inhibitory Activity
- Related thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities, indicating potential for pharmaceutical applications (A. Cetin et al., 2021).
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S3/c15-9-10-5-8-22-14(10)16-13(18)11-3-1-6-17(11)23(19,20)12-4-2-7-21-12/h2,4-5,7-8,11H,1,3,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGBCPZQYJPRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)
![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)
![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)

![2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3008622.png)


![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)